molecular formula C9H14N2 B1645922 1-(4-(Aminomethyl)phenyl)-N-methylmethanamine

1-(4-(Aminomethyl)phenyl)-N-methylmethanamine

Cat. No. B1645922
M. Wt: 150.22 g/mol
InChI Key: CKEVGNUTTFYTTI-UHFFFAOYSA-N
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Patent
US05656660

Procedure details

Lithium aluminum hydride (1.8 g, 44.5 mmol, 3.5 equiv) was added portionwise to a solution of N-mono(Boc)-p-xylylenediamine in tetrahydrofuran (100 mL) at 0° C. Gas evolution was observed. The grey suspension was stirred at 23° C. for 2 h, by which time gas evolution had ceased. The reaction mixture was refluxed for 16 h, then carefully quenched at 0° C. by the dropwise addition of water (1.8 mL). Gas evolution was seen. 15% Aqueous sodium hydroxide (1.8 mL) and water (5.4 mL) was added dropwise to the suspension at 23° C. The mixture was stirred at 23° C. for 0.5 h, then filtered. The filter cake was washed with tetrahydrofuran and dichloromethane. The filtrate was concentrated, providing crude N-mono(methyl)-p-xylylenediamine (0.68 g) as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([NH:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH2:23])=[CH:18][CH:17]=1)(OC(C)(C)C)=O>O1CCCC1>[CH3:7][NH:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH2:23])=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC1=CC=C(C=C1)CN
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The grey suspension was stirred at 23° C. for 2 h, by which time gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
carefully quenched at 0° C. by the dropwise addition of water (1.8 mL)
ADDITION
Type
ADDITION
Details
15% Aqueous sodium hydroxide (1.8 mL) and water (5.4 mL) was added dropwise to the suspension at 23° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 23° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with tetrahydrofuran and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNCC1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.